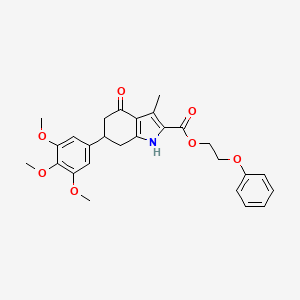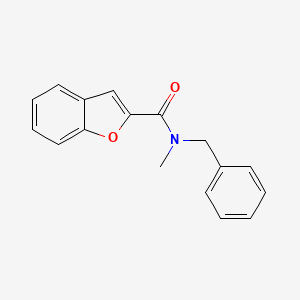![molecular formula C22H28N2O2S B5611154 1-[2-(2-naphthyloxy)propanoyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5611154.png)
1-[2-(2-naphthyloxy)propanoyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the given molecule often involves multi-step organic reactions, combining pharmacophoric elements from known molecular fragments to achieve high selectivity and potency for intended targets. For instance, Dutta et al. (2004) described the development of hybrid molecules for dopamine D2 and D3 receptors by combining aminotetralin and piperazine fragments, demonstrating the complexity and specificity involved in such syntheses (Dutta et al., 2004).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their binding affinity and selectivity towards biological targets. The introduction of various substituents in the piperazine ring, for example, can significantly influence the compound's activity, as demonstrated by Ghosh et al. (2010), who explored the structure-activity relationship of analogues related to the given molecule (Ghosh et al., 2010).
Chemical Reactions and Properties
Piperazine derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclocondensation, to introduce different functional groups that modulate their properties. Rajkumar et al. (2014) demonstrated a synthesis approach involving a four-component cyclocondensation, highlighting the versatility of reactions that such compounds can undergo (Rajkumar et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-17(26-21-7-6-18-4-2-3-5-19(18)16-21)22(25)24-12-10-23(11-13-24)20-8-14-27-15-9-20/h2-7,16-17,20H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNPOUMAUMGNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCSCC2)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5611073.png)
![methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5611080.png)

![1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5611092.png)
![N,N-dimethyl-1-(2-methylphenyl)-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-2-oxoethanamine](/img/structure/B5611094.png)
![{2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B5611098.png)

![2-[2-(3-bromobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5611109.png)
![N,N-diethyl-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5611111.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-nitrobenzohydrazide](/img/structure/B5611119.png)

![4-amino-2-[(2-phenoxyethyl)thio]-5-pyrimidinecarbonitrile](/img/structure/B5611162.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5611174.png)